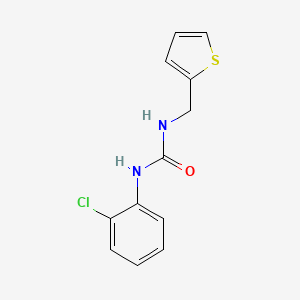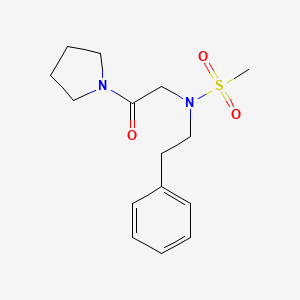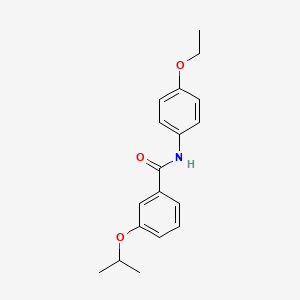
2,2,2-trichloro-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trichloro-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide, commonly known as TTAA, is a chemical compound that has been extensively studied for its potential applications in various fields. TTAA is a white crystalline powder that is soluble in organic solvents and has a melting point of 148-150°C.
Mécanisme D'action
The mechanism of action of TTAA is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins. In particular, TTAA has been shown to inhibit the activity of the proteasome, which is responsible for degrading proteins in cells. By inhibiting the proteasome, TTAA can cause the accumulation of proteins in cells, leading to cell death.
Biochemical and Physiological Effects
TTAA has been shown to have various biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have shown that TTAA can induce apoptosis, or programmed cell death, in cancer cells. TTAA has also been shown to inhibit the growth of Plasmodium falciparum, the parasite that causes malaria. In vivo studies have shown that TTAA can reduce tumor growth in mice and improve survival rates in malaria-infected mice.
Avantages Et Limitations Des Expériences En Laboratoire
TTAA has several advantages for lab experiments, including its high purity, stability, and solubility in organic solvents. However, TTAA also has some limitations, including its potential toxicity and the need for specialized equipment and expertise to handle the compound safely.
Orientations Futures
For research on TTAA include the development of TTAA-based drugs and the optimization of the synthesis method.
Méthodes De Synthèse
The synthesis of TTAA involves the reaction of 2,2,6,6-tetramethyl-4-piperidinol with chloroacetyl chloride in the presence of triethylamine. The resulting product is then treated with thionyl chloride and triethylamine to obtain TTAA. The overall yield of the synthesis is around 60%, and the purity of the product can be increased through recrystallization.
Applications De Recherche Scientifique
TTAA has been extensively studied for its potential applications in various fields, including medicine, agriculture, and polymer science. In medicine, TTAA has been shown to have antimalarial, anticancer, and antiviral properties. In agriculture, TTAA has been used as a pesticide and insecticide. In polymer science, TTAA has been used as a stabilizer for polypropylene.
Propriétés
IUPAC Name |
2,2,2-trichloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19Cl3N2O/c1-9(2)5-7(6-10(3,4)16-9)15-8(17)11(12,13)14/h7,16H,5-6H2,1-4H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLEDWYKSKNBHOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)C(Cl)(Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19Cl3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-chlorophenyl)-2-[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5862742.png)



![1-({[5-(2-furyl)-4-isobutyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B5862764.png)
![N'-{[2-(4-bromophenoxy)propanoyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5862770.png)


![benzaldehyde (3-benzyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)hydrazone](/img/structure/B5862785.png)


![N~1~-cyclopentyl-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5862812.png)